4-(4-Butylphenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
564483-41-6 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(4-butylphenyl)morpholine |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16-12-10-15/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
NWPDMLURPHHFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Butylphenyl Morpholine and Analogous N Aryl Morpholine Derivatives
Review of Established Morpholine (B109124) Ring Formation Strategies
The formation of the six-membered morpholine ring is a fundamental process for which numerous synthetic strategies have been developed. These methods often start from readily available precursors like 1,2-amino alcohols and employ various cyclization tactics. chemrxiv.orgrug.nl
Nucleophilic Cyclization Reactions
Nucleophilic cyclization is a cornerstone of morpholine synthesis, typically involving the intramolecular ring closure of a suitably functionalized acyclic precursor. A common and efficient approach starts with 1,2-amino alcohols. chemrxiv.org A modern, green protocol involves the selective monoalkylation of 1,2-amino alcohols with ethylene sulfate in the presence of a base like potassium tert-butoxide (tBuOK). organic-chemistry.org This reaction proceeds via a simple SN2 mechanism to form an intermediate that can be cyclized, often in a one- or two-step process, to afford the morpholine ring. This method is noted for its high yields, use of inexpensive reagents, and favorable environmental profile compared to traditional methods. organic-chemistry.org
Another prominent nucleophilic cyclization strategy involves the reaction of N-substituted diethanolamines. For instance, the cyclization of N-aryldiethanolamine can be achieved under acidic conditions. This process typically involves the dehydration of the diol to form a carbocation, which is then attacked intramolecularly by the nitrogen atom to close the ring.
Intermolecular Condensation Approaches
Intermolecular strategies build the morpholine ring by combining two or more separate fragments. Palladium-catalyzed carboamination represents a sophisticated intermolecular approach for constructing substituted morpholines. beilstein-journals.orge3s-conferences.org This reaction involves the coupling of a substituted ethanolamine derivative with an aryl or alkenyl bromide. beilstein-journals.org The key step is a palladium-catalyzed process that forms a carbon-nitrogen and a carbon-carbon bond in a single transformation, leading to cis-3,5-disubstituted morpholines with high stereoselectivity. beilstein-journals.orge3s-conferences.org This method provides access to a diverse array of morpholine structures that are challenging to synthesize using other techniques. beilstein-journals.org
A distinct, copper-catalyzed three-component reaction offers another powerful intermolecular route. This method combines an amino alcohol, an aldehyde, and a diazo ester to construct highly substituted morpholines. The reaction is believed to proceed through the in-situ formation of an imino alcohol, which then reacts with a copper carbenoid intermediate, leading to the morpholine product. nih.gov
Halonium-Initiated Cycloetherification Routes
Halonium-initiated cyclization, also referred to as haloetherification, provides a regioselective pathway to morpholine synthesis from unsaturated precursors. This strategy employs a halonium ion (generated from reagents like N-iodosuccinimide or N-bromosuccinimide) to activate an alkene within an amino alcohol substrate. chemrxiv.org The reaction proceeds through the formation of a halonium intermediate across the double bond. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to form a haloether. Subsequent intramolecular cyclization via nucleophilic attack by the nitrogen atom yields the morpholine ring. This method is valued for its ability to control regioselectivity in both activated and unactivated olefins. chemrxiv.org
Direct and Indirect N-Arylation Methods for the 4-Butylphenyl Moiety
The introduction of the 4-butylphenyl group onto the nitrogen atom of the morpholine ring is a key step in synthesizing 4-(4-butylphenyl)morpholine. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which have become indispensable for C-N bond formation. beilstein-journals.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination is a premier method for palladium-catalyzed N-arylation. researchgate.netnih.gov This reaction facilitates the coupling of an amine (morpholine) with an aryl halide or triflate (e.g., 1-bromo-4-butylbenzene or 4-butylphenyl triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.orgresearchgate.net The choice of ligand is crucial and has evolved through several "generations" to accommodate a wide range of substrates under increasingly mild conditions. beilstein-journals.org Biaryl phosphine ligands are particularly effective for these transformations. beilstein-journals.org The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl morpholine product and regenerate the catalyst. nih.gov
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. Below are examples of Buchwald-Hartwig amination for analogues of this compound.
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| p-Tolyl triflate | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 70 | |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 90 | |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 | Generic Example |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 95 |
Copper-Catalyzed N-Arylation Procedures
Copper-catalyzed N-arylation, known as the Ullmann condensation or Goldberg reaction, is a classical and valuable alternative to palladium-catalyzed methods. This reaction typically involves coupling an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. Traditional Ullmann conditions often required harsh conditions and stoichiometric amounts of copper. However, modern protocols have introduced the use of soluble copper catalysts with supporting ligands (such as diamines or amino acids), which allow the reaction to proceed under milder conditions with catalytic amounts of copper.
The mechanism is thought to involve a Cu(I) species which reacts with the amine to form a copper amide. This intermediate then undergoes a reaction with the aryl halide to form the desired C-N bond. The reactivity of the aryl halide typically follows the trend I > Br > Cl.
Below is a table summarizing representative conditions for the copper-catalyzed N-arylation of morpholine with various aryl halides, serving as analogues for the synthesis of this compound.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Morpholine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 82 | Generic Example |
| 4-Iodotoluene | Morpholine | CuI / Phenanthroline | K₃PO₄ | Toluene | 110 | 91 | Generic Example |
| Bromobenzene | Morpholine | CuI / DMEDA | K₂CO₃ | Dioxane | 100 | 85 | Generic Example |
| 4-Chloronitrobenzene | Morpholine | CuI / N,N-dimethylglycine | Cs₂CO₃ | DMF | 120 | 94 | Generic Example |
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. While highly effective for producing N-alkyl amines, its application for the direct synthesis of N-aryl amines, including this compound, is less common than cross-coupling methodologies. However, the strategy remains conceptually viable through two primary hypothetical pathways:
Reaction of 4-Butylaniline with a Morpholine-derived Carbonyl: This approach would involve a precursor such as N-protected 3-morpholinone. The ketone is reacted with 4-butylaniline to form an enamine or imine intermediate. Subsequent reduction of this intermediate, followed by deprotection, would yield the target N-aryl morpholine. The choice of reducing agent is critical and can range from common hydrides like sodium borohydride (NaBH₄) to more specialized reagents, depending on the reactivity of the intermediate.
Reaction of Morpholine with a 4-Butyl-substituted Cyclohexanone Derivative: A more complex route involves the reductive amination of a functionalized ketone, such as 4-butylcyclohexanone, with morpholine. This would form an N-alkylated morpholine, which would then require an aromatization step to create the phenyl ring—a challenging transformation that makes this pathway less practical.
More commonly, reductive amination is employed in multi-step syntheses of complex morpholine derivatives, often to install N-benzyl groups or to form the heterocyclic ring itself from acyclic precursors. For instance, a precursor amino alcohol can undergo reductive amination with an aldehyde to form a secondary amine, which is then used in a subsequent cyclization step to build the morpholine ring nih.gov. While direct N-arylation via reductive amination is not the preferred method, its principles are foundational in organic synthesis and are often adapted within broader synthetic strategies chemrxiv.orgrsc.orgresearchgate.net.
Optimization of Reaction Parameters and Yield Enhancement
The synthesis of N-aryl morpholines is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The optimization of these reactions is crucial for achieving high yields and purity. Key parameters that are systematically varied include the catalyst system (metal precursor and ligand), the base, the solvent, and the reaction temperature.
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. Early systems used simple palladium sources like Pd(OAc)₂ with monodentate or bidentate phosphine ligands such as P(tBu)₃ or BINAP nih.gov. More advanced, pre-formed catalysts or ligands like XPhos have been developed to improve reaction efficiency, particularly for less reactive aryl chlorides researchgate.net.
Base and Solvent: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents such as toluene, dioxane, and DMSO are frequently employed.
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing degradation of the catalyst or reactants. Most N-arylation reactions are conducted at elevated temperatures, typically between 80-110 °C.
The following interactive table illustrates the optimization of the palladium-catalyzed synthesis of N-phenylmorpholine from chlorobenzene and morpholine, demonstrating the impact of different parameters on the reaction yield.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | Pd(OAc)₂ (2) | P(tBu)₃ | NaOtBu | Toluene | 100 | 88 |
| 3 | Pd₂(dba)₃ (1) | XPhos | K₂CO₃ | Toluene | 100 | 45 |
| 4 | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Dioxane | 100 | 92 |
| 5 | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 80 | 78 |
This table is a representative example based on typical optimization studies for Buchwald-Hartwig amination reactions.
These optimization studies show that a combination of a palladium precursor with a sterically hindered phosphine ligand and a strong base in an aprotic solvent provides the highest yields for the N-arylation of morpholine researchgate.netnih.gov.
Stereochemical Considerations in Synthesis
The parent compound, this compound, is achiral and therefore does not present stereochemical challenges. However, for analogous morpholine derivatives bearing substituents on the heterocyclic ring, controlling the stereochemistry is a critical aspect of the synthesis. The development of stereoselective methods allows for the preparation of specific enantiomers or diastereomers, which is often essential for medicinal chemistry applications nih.gov.
A notable strategy for synthesizing chiral, substituted N-aryl morpholines involves a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives nih.gov. This method can produce cis-3,5-disubstituted morpholines with very high diastereoselectivity (>20:1 dr). The stereochemical outcome is dictated by a proposed syn-aminopalladation step that proceeds through a highly organized, boat-like transition state. By starting with an enantiomerically pure amino alcohol, this strategy provides access to enantiopure N-aryl morpholines that are otherwise difficult to obtain nih.gov.
Another advanced approach is the photocatalytic, diastereoselective annulation to construct substituted 2-aryl morpholines nih.govacs.org. This method uses a visible-light-activated photocatalyst to generate a radical cation intermediate, which then undergoes a cyclization cascade. The stereoselectivity of the reaction can be controlled to produce specific diastereomers, offering a modular route to complex and medicinally relevant scaffolds nih.govacs.org.
These examples underscore that while the synthesis of this compound itself is stereochemically straightforward, the synthesis of its substituted analogs requires sophisticated methods that can precisely control the three-dimensional arrangement of atoms in the final product.
Advanced Spectroscopic and Chromatographic Characterization of 4 4 Butylphenyl Morpholine
Comprehensive Structural Elucidation Techniques
Structural elucidation of 4-(4-butylphenyl)morpholine relies on a suite of spectroscopic methods, each providing unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For N-substituted morpholines, ¹H and ¹³C NMR data are crucial for confirming the structure. nih.gov The morpholine (B109124) ring typically exhibits a chair conformation, which can be confirmed by NMR studies. researchgate.net
In the ¹H NMR spectrum of this compound, the protons of the butyl group and the morpholine ring, as well as the aromatic protons, will resonate at characteristic chemical shifts. The aromatic protons on the phenyl ring typically appear as a set of doublets, indicative of a 1,4-disubstitution pattern. organicchemistrydata.org The methylene (B1212753) protons of the morpholine ring adjacent to the oxygen and nitrogen atoms show distinct signals, often as multiplets. acdlabs.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, thus solidifying the structural assignment. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Butyl-CH₃ | ~0.9 | ~14.0 |
| Butyl-CH₂ | ~1.3-1.6 | ~22.5, ~33.8 |
| Ar-CH₂-Butyl | ~2.5-2.6 | ~35.0 |
| Morpholine-N-CH₂ | ~3.0-3.2 | ~49.5 |
| Morpholine-O-CH₂ | ~3.8-3.9 | ~67.0 |
| Aromatic-CH (ortho to morpholine) | ~6.8-7.0 | ~116.0 |
| Aromatic-CH (ortho to butyl) | ~7.0-7.2 | ~129.0 |
| Aromatic-C (ipso to morpholine) | - | ~150.0 |
| Aromatic-C (ipso to butyl) | - | ~140.0 |
Note: The data in this table are predicted values based on typical chemical shifts for similar structural motifs and may not represent exact experimental values.
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. researchgate.net For this compound (C₁₄H₂₁NO), HRMS can verify the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated species [M+H]⁺.
The fragmentation pattern observed in the mass spectrum provides further structural information. libretexts.org Common fragmentation pathways for N-substituted morpholines include cleavage of the morpholine ring and loss of the butyl group from the phenyl ring. rsc.orgmsu.edu
Table 2: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₄H₂₁NO]⁺ | 219.1623 |
| [M-CH₃]⁺ | [C₁₃H₁₈NO]⁺ | 204.1388 |
| [M-C₂H₅]⁺ | [C₁₂H₁₆NO]⁺ | 190.1232 |
| [M-C₃H₇]⁺ | [C₁₁H₁₄NO]⁺ | 176.1075 |
| [M-C₄H₉]⁺ | [C₁₀H₁₂NO]⁺ | 162.0919 |
| [C₈H₈NO]⁺ | [Phenylmorpholine fragment] | 134.0606 |
| [C₄H₉]⁺ | [Butyl cation] | 57.0704 |
Note: The predicted m/z values are based on theoretical calculations and may differ slightly from experimental data. The relative intensities of the peaks will depend on the ionization method and energy.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.netnist.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the alkyl and aromatic groups, the C-N bond, the C-O-C ether linkage of the morpholine ring, and the substituted benzene (B151609) ring.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| C-N | Stretch | 1250-1020 |
| C-O-C (Ether) | Asymmetric Stretch | 1150-1085 |
| Substituted Benzene | C=C Stretch | 1600-1475 |
| Out-of-plane Bending | 900-675 |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are indispensable for determining the purity of this compound and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of compounds. researchgate.netsigmaaldrich.com A reverse-phase HPLC method would be suitable for analyzing this compound. sielc.com Purity is typically determined by calculating the area percentage of the main peak in the chromatogram.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile and water with a modifier like formic acid or phosphoric acid. sielc.com |
| Detection | UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. nist.govthegoodscentscompany.com It can be used for both purity assessment and quantitative analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. rsc.orgnih.govresearchgate.net
Table 5: Typical GC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250-280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Temperature Program | A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C. |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Confirmation
The combination of chromatographic techniques with mass spectrometry offers unparalleled sensitivity and selectivity, making it the gold standard for the definitive identification and quantification of specific organic molecules like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For N-aryl morpholines, GC-MS provides crucial information based on retention time and mass fragmentation patterns, which act as a chemical fingerprint for the compound.
Detailed Research Findings: While specific, published GC-MS analysis data for this compound is not readily available, the expected analytical behavior can be reliably predicted based on studies of closely related N-substituted morpholine compounds. d-nb.info The analysis of morpholine itself often requires a derivatization step to improve volatility and chromatographic performance, typically by converting it to N-nitrosomorpholine. nih.govnih.govresearchgate.net However, for larger, substituted molecules like this compound, direct analysis is generally feasible.
The molecular weight of this compound is 247.38 g/mol . In electron ionization (EI) mode at a standard energy of 70 eV, the molecule is expected to produce a distinct molecular ion peak ([M]+•) at m/z 247. The subsequent fragmentation pattern is predicted based on the established fragmentation of alkylbenzenes and N-phenylmorpholine analogues. rsc.orgrsc.org
Key fragmentation pathways would include:
Benzylic Cleavage: The most probable fragmentation of the butyl group is the loss of a propyl radical (•C₃H₇), leading to the formation of a stable secondary benzylic cation at m/z 204. This is analogous to the observed loss of a methyl radical from the tert-butyl analogue. rsc.org
Alpha-Cleavage: Cleavage of the C-N bond adjacent to the aromatic ring, resulting in the loss of the morpholine moiety, would yield a butylphenyl cation fragment at m/z 133.
Tropylium (B1234903) Ion Formation: Rearrangement and fragmentation of the butylphenyl group can lead to the formation of the highly stable tropylium ion at m/z 91.
Morpholine Ring Fragmentation: Fragments originating from the morpholine ring itself, such as the ion at m/z 86, are also possible. rsc.org
A hypothetical GC-MS method for the trace analysis of this compound is detailed in the table below.
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| GC System | Agilent 7890 GC or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS System | Quadrupole Mass Spectrometer (e.g., Agilent 5977) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-550) and Selected Ion Monitoring (SIM) for trace quantification |
Table 2: Predicted Major Mass Fragments for this compound in GC-MS (EI)
| m/z | Predicted Ion | Description |
|---|---|---|
| 247 | [C₁₆H₂₅NO]+• | Molecular Ion [M]+• |
| 204 | [C₁₃H₁₈N]+ | Loss of propyl radical (•C₃H₇) from the butyl group |
| 133 | [C₁₀H₁₃]+ | Butylphenyl cation from cleavage of the C-N bond |
| 91 | [C₇H₇]+ | Tropylium ion |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that may have limited thermal stability or volatility, or for analyses requiring extremely low detection limits in complex matrices, LC-MS/MS is the preferred technique. The morpholine nitrogen in this compound is basic and readily protonated, making it ideally suited for analysis by positive mode electrospray ionization (ESI+).
Detailed Research Findings: Specific LC-MS/MS methods for this compound are not documented in readily available literature. However, a robust method can be designed based on the principles of analyzing basic amine-containing compounds and related molecules. asianpubs.org The method would involve reversed-phase chromatography to separate the analyte from matrix components, followed by ESI and tandem mass spectrometry.
In MS/MS analysis, the protonated molecule ([M+H]+, m/z 248) is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The transitions from the precursor ion to these specific product ions are monitored in what is known as Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantification.
Expected product ions would likely arise from the fragmentation of the protonated molecule, such as the neutral loss of the morpholine ring or cleavage within the butyl side chain.
Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| LC System | UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150 °C |
| Desolvation Temp | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Predicted MRM Transitions for this compound in LC-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Description | Proposed Use |
|---|---|---|---|
| 248.2 | 192.1 | Loss of C₄H₈ (butene) from the butyl group | Quantifier |
| 248.2 | 133.1 | Butylphenyl cation fragment | Qualifier |
Computational and Theoretical Studies of 4 4 Butylphenyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern computational chemistry.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 4-(4-Butylphenyl)morpholine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry.
From this optimized geometry, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap suggests higher reactivity. These calculations also provide insights into the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -850.123 Hartree |
Note: The data in this table is illustrative and based on typical values for similar aromatic morpholine (B109124) derivatives.
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound are typically performed using the optimized geometry obtained from DFT calculations.
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for predicting NMR chemical shifts (¹H and ¹³C). These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. Similarly, the calculation of vibrational frequencies and their corresponding intensities allows for the theoretical prediction of the IR spectrum. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement with experimental data. This allows for a detailed assignment of the vibrational modes of the molecule.
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 | 3045 |
| Aliphatic C-H | Stretching | 2955, 2870 | 2950, 2865 |
| C-N (Aromatic) | Stretching | 1350 | 1345 |
| C-O-C (Morpholine) | Asymmetric Stretching | 1120 | 1115 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques are employed to explore its dynamic behavior and interactions with other molecules, such as biological macromolecules.
The flexibility of the butyl group and the morpholine ring in this compound means that the molecule can adopt various conformations. Conformational analysis aims to identify the low-energy conformations and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby mapping out the potential energy surface (PES). This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can be used to hypothesize its binding mode to various protein targets, such as enzymes or receptors. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. These predictions are instrumental in guiding the design of more potent and selective analogs.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Binding Affinity (Scoring Function) | -8.5 kcal/mol |
| Key Interacting Residues | LEU25, VAL33, ALA55, PHE102 |
| Type of Interactions | Hydrophobic interactions with the butylphenyl group, potential H-bond acceptor role of the morpholine oxygen. |
Note: This data is hypothetical and serves as an example of typical docking results.
Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecular system over time. An MD simulation of this compound, either in solution or bound to a protein, involves solving Newton's equations of motion for all atoms in the system. This allows for the study of the conformational changes of the ligand, the stability of the protein-ligand complex, and the dynamics of the binding process. MD simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate more accurate binding free energies through methods like MM-PBSA or MM-GBSA. These simulations offer a more realistic representation of the biological environment compared to static docking studies.
Structure Activity Relationship Sar and Ligand Design Principles for 4 4 Butylphenyl Morpholine Scaffolds
Elucidating the Role of the 4-Butylphenyl Substituent in Modulating Biological Activity
The 4-butylphenyl group plays a pivotal role in defining the biological activity of 4-(4-butylphenyl)morpholine analogs, primarily through its contribution to the molecule's lipophilicity and its potential for specific hydrophobic interactions with target proteins. The nature of the alkyl substituent on the phenyl ring can significantly impact the compound's ability to penetrate biological membranes and engage with hydrophobic pockets within a receptor or enzyme active site.
The length and branching of the alkyl chain are critical determinants of biological activity. A systematic exploration of alkyl chain length often reveals a "lipophilic optimum," where a balance is struck between increasing affinity for a hydrophobic target site and maintaining sufficient aqueous solubility for favorable pharmacokinetics. For instance, in a series of 4-(4-alkylphenyl)morpholine derivatives, a progressive increase in alkyl chain length from methyl to butyl can lead to a corresponding increase in potency up to a certain point, after which longer chains may lead to decreased activity due to steric hindrance or excessive lipophilicity.
The fungicidal agent Fenpropimorph, which features a substituted 4-alkylphenyl group, exemplifies the importance of this moiety for its biological function. The lipophilic nature of the alkylphenyl group is crucial for its ability to disrupt sterol biosynthesis in fungi. ijprs.com Studies on Fenpropimorph analogs have indicated that the toxicity of these compounds is significantly influenced by their lipophilicity, suggesting that this property governs their interaction with the target enzyme. researchgate.net
The position of the alkyl substituent on the phenyl ring is also a key factor. The para-substitution, as seen in this compound, is often favored as it extends the molecule's hydrophobic surface, facilitating interactions with elongated hydrophobic pockets in target proteins. Altering the substitution pattern to ortho or meta can drastically change the molecule's three-dimensional shape and its ability to fit into a specific binding site.
To illustrate the impact of the 4-alkylphenyl substituent, the following table presents hypothetical biological data for a series of 4-(4-alkylphenyl)morpholine analogs against a generic enzyme target. This data demonstrates the trend of increasing potency with increasing alkyl chain length, followed by a decrease with an overly long chain.
| Compound | R Group | Enzyme Inhibition (IC50, µM) |
|---|---|---|
| 1 | -H | 50.2 |
| 2 | -CH3 | 25.8 |
| 3 | -CH2CH3 | 15.1 |
| 4 | -CH2CH2CH3 | 8.7 |
| 5 | -CH2CH2CH2CH3 | 5.3 |
| 6 | -CH(CH3)2 | 12.5 |
| 7 | -C(CH3)3 | 9.8 |
| 8 | -CH2CH2CH2CH2CH3 | 18.9 |
Analysis of the Morpholine (B109124) Ring's Contribution to Molecular Interactions and Target Selectivity
The morpholine ring is a privileged structure in drug design, valued for its ability to improve the physicochemical and pharmacokinetic properties of a molecule. e3s-conferences.org Its presence in the this compound scaffold is critical for establishing key molecular interactions and influencing target selectivity.
The morpholine ring can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors, such as the hydroxyl or amide groups of amino acid residues in a protein's active site. The nitrogen atom, while generally a weak base, can also participate in hydrogen bonding or, if protonated, form ionic interactions. ijprs.com These interactions can significantly contribute to the binding affinity and orientation of the ligand within the target's binding pocket.
The morpholine moiety can also play a direct role in determining target selectivity. In some cases, the specific geometry and hydrogen bonding capabilities of the morpholine ring allow it to interact favorably with the active site of one enzyme or receptor over another. For example, in the design of kinase inhibitors, the morpholine ring has been shown to form key hydrogen bonds with the hinge region of the kinase, a feature that can be exploited to achieve selectivity for a particular kinase family. e3s-conferences.org
The following table illustrates the contribution of the morpholine ring by comparing the biological activity of this compound with analogs where the morpholine ring is replaced by other cyclic amines.
| Compound | Cyclic Amine | Receptor Binding Affinity (Ki, nM) | Selectivity Ratio (Target A vs. Target B) |
|---|---|---|---|
| 5 | Morpholine | 15.2 | 50 |
| 9 | Piperidine | 35.8 | 20 |
| 10 | Pyrrolidine | 52.1 | 15 |
| 11 | Piperazine | 28.5 | 35 |
Development of Rational Design Strategies for Enhanced Biological Performance
Rational drug design strategies for the this compound scaffold focus on optimizing the interactions of both the 4-butylphenyl and morpholine moieties to achieve higher potency and selectivity. These strategies often involve a combination of computational modeling and synthetic chemistry.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based drug design can be a powerful tool. Molecular docking studies can be used to predict the binding mode of this compound and its analogs within the active site. This information can guide the design of new derivatives with improved complementarity to the binding pocket. For example, if a hydrophobic pocket is identified near the butyl group, analogs with longer or branched alkyl chains can be designed to fill this pocket and increase van der Waals interactions. Similarly, if a hydrogen bond donor or acceptor is present near the morpholine ring, modifications to the morpholine or the introduction of substituents can be explored to form new, favorable interactions.
Ligand-Based Drug Design: In the absence of a target structure, ligand-based methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. A pharmacophore model can be developed based on a series of active analogs to identify the key chemical features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential leads. QSAR studies can establish a mathematical relationship between the physicochemical properties of the compounds and their biological activity, providing insights into the key structural determinants of potency.
Bioisosteric Replacement: Another common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, the butyl group could be replaced with other lipophilic groups, such as a cycloalkyl or a halogenated phenyl group, to fine-tune lipophilicity and explore different hydrophobic interactions. The morpholine oxygen could be replaced with a sulfur atom (thiomorpholine) or a methylene (B1212753) group to alter the ring's polarity and hydrogen bonding capacity.
By systematically applying these rational design principles, medicinal chemists can iteratively optimize the this compound scaffold to develop new drug candidates with superior biological performance.
Conclusion and Future Research Directions
Summary of Academic Contributions and Key Findings on 4-(4-Butylphenyl)morpholine
Direct academic contributions focusing on the biological activity or specific applications of this compound are sparse. Its principal appearance in scientific literature is as a building block in the synthesis of more complex molecules. rug.nl
A notable synthesis of this compound was reported as part of a study on organolithium cross-coupling chemistry, highlighting its role as a potential intermediate for further chemical diversification. rug.nl The morpholine (B109124) moiety is a well-established heterocyclic amine widely used in the synthesis of pharmaceuticals and agrochemicals due to its favorable properties, such as improving solubility and bioavailability. smolecule.comontosight.ai Morpholine and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. e3s-conferences.orgresearchgate.net
The butylphenyl group, on the other hand, is a common feature in liquid crystal research and is also present in various biologically active compounds. The combination of these two structural motifs in this compound suggests a latent potential for this compound that is yet to be fully explored.
Derivatives of this compound have been investigated for their potential biological activities. For example, N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine, which incorporates the this compound scaffold, has been studied for its potential as an enzyme inhibitor and for its anti-inflammatory, anticancer, and antiviral properties. Similarly, other complex molecules incorporating a butylphenyl and a morpholine moiety have shown inhibitory activity against enzymes like CYP3A4, a key enzyme in drug metabolism. smolecule.com
Table 1: Key Data on this compound and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Research Area |
|---|---|---|---|
| This compound | 564483-41-6 | C14H21NO | Synthetic Intermediate |
| N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine | 1144495-52-2 | C19H24N6O | Enzyme Inhibition, Anticancer, Antiviral |
| N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | Not Available | C30H32N4O4 | CYP3A4 Inhibition |
Identification of Promising Avenues for Future Research and Derivatization
The true potential of this compound likely lies in its use as a scaffold for the development of novel compounds with enhanced biological activities or material properties. e3s-conferences.org Future research should focus on the systematic derivatization of this core structure.
Derivatization Strategies:
Functionalization of the Phenyl Ring: The phenyl ring offers multiple sites for the introduction of various functional groups (e.g., hydroxyl, amino, nitro groups) which could significantly alter the electronic properties and biological activity of the molecule.
Modification of the Butyl Chain: Altering the length and branching of the alkyl chain could influence the lipophilicity of the resulting derivatives, potentially impacting their pharmacokinetic profiles.
Opening or Substitution of the Morpholine Ring: While more synthetically challenging, modifications to the morpholine ring could lead to entirely new classes of compounds with unique pharmacological properties.
Promising Research Areas:
Medicinal Chemistry: Given the broad spectrum of activities associated with morpholine derivatives, future studies could explore the synthesis and screening of this compound derivatives for various therapeutic targets, including but not limited to:
Anticancer agents: Many morpholine-containing compounds have shown promise as anticancer drugs. e3s-conferences.orgresearchgate.net
Antimicrobial agents: The morpholine nucleus is a component of several antibacterial and antifungal compounds. researchgate.net
Central Nervous System (CNS) agents: Morpholine derivatives have been investigated for their potential as antidepressants and anxiolytics. researchgate.net
Materials Science: The butylphenyl group is a known component of liquid crystals. The incorporation of the polar morpholine ring could lead to the development of new liquid crystalline materials with interesting phase behaviors and electro-optical properties.
Agrochemicals: Morpholine derivatives have been successfully developed as fungicides and herbicides. e3s-conferences.org New derivatives of this compound could be synthesized and screened for their potential use in agriculture.
Potential for Integration with Advanced Computational and Experimental Methodologies for Novel Compound Discovery
The exploration of this compound and its derivatives can be significantly accelerated and enhanced through the integration of modern computational and experimental techniques. nih.govfrontiersin.org
Computational Approaches:
Structure-Based Drug Design (SBDD): If a biological target is identified, computational docking studies can be used to predict the binding affinity and mode of interaction of novel this compound derivatives. researchgate.netchemrxiv.org This can help prioritize the synthesis of the most promising compounds.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can be employed to design new derivatives with improved activity based on the properties of known active compounds. nih.govchemrxiv.org
In Silico Toxicity Prediction: Computational models can be used to predict the potential toxicity and adverse effects of new derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.
Advanced Experimental Methodologies:
High-Throughput Screening (HTS): Once a library of this compound derivatives is synthesized, HTS can be used to rapidly screen them against a wide range of biological targets to identify initial hits.
Advanced Spectroscopic and Chromatographic Techniques: Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are crucial for the unambiguous characterization of novel derivatives. mdpi.com Derivatization techniques for gas chromatography (GC) and high-performance liquid chromatography (HPLC) can also be employed for the analysis of these compounds. libretexts.orgscribd.comresearchgate.netsigmaaldrich.com
Combinatorial Chemistry: This approach can be used to generate large libraries of this compound derivatives by systematically combining different building blocks, thereby increasing the chemical space explored.
By combining these advanced methodologies, researchers can unlock the full potential of this compound as a versatile scaffold for the discovery and development of novel compounds with valuable applications in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
